5Z,8Z,11Z-eicosatrienoyl-CoA

Lipidomics Enzymology Fatty Acid Metabolism

Select 5Z,8Z,11Z-eicosatrienoyl-CoA for isomer-specific accuracy. Unlike common n-6 analogs, this n-9 derivative is a poor substrate for Δ5-desaturase and cardiac acyltransferases, making it an essential negative control. It is the direct metabolic readout for essential fatty acid deficiency (EFAD), synthesized via FADS1/2 and ELOVL5. Use it to profile ACAT enzyme specificity or to trace n-9 pathway flux in EFAD disease models. Avoid experimental artifacts by ensuring your acyl-CoA is the correct positional isomer.

Molecular Formula C41H68N7O17P3S
Molecular Weight 1056.0 g/mol
Cat. No. B15548912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5Z,8Z,11Z-eicosatrienoyl-CoA
Molecular FormulaC41H68N7O17P3S
Molecular Weight1056.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h11-12,14-15,17-18,28-30,34-36,40,51-52H,4-10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1
InChIKeyXVHUACBAJILXGX-LQHPWBDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5Z,8Z,11Z-Eicosatrienoyl-CoA (Meadoyl-CoA): Procurement and Research Grade Overview


5Z,8Z,11Z-eicosatrienoyl-CoA, also known as meadoyl-CoA, is a long-chain fatty acyl-CoA thioester [1]. It is the activated coenzyme A derivative of Mead acid (5Z,8Z,11Z-eicosatrienoic acid), an omega-9 polyunsaturated fatty acid [2]. This compound serves as a critical metabolic intermediate, specifically synthesized endogenously under conditions of essential fatty acid deficiency (EFAD) as a functional, but imperfect, substitute for arachidonic acid in membrane lipids [3]. Its unique positioning in the n-9 fatty acid pathway distinguishes it functionally from the more common n-6 and n-3 polyunsaturated fatty acyl-CoAs [4].

Why 5Z,8Z,11Z-Eicosatrienoyl-CoA Cannot Be Replaced by Other Eicosatrienoyl-CoA Isomers


The procurement of a specific eicosatrienoyl-CoA isomer is critical due to the strict positional specificity of lipid-metabolizing enzymes. Substituting 5Z,8Z,11Z-eicosatrienoyl-CoA with its close analog, 8Z,11Z,14Z-eicosatrienoyl-CoA (dihomo-γ-linolenoyl-CoA), would lead to fundamentally different experimental outcomes. While the latter serves as a direct substrate for Δ5-desaturase to produce arachidonoyl-CoA, a central mediator of inflammation [1], the 5Z,8Z,11Z isomer is not recognized by this canonical pathway. Instead, it is selectively synthesized under pathological or nutrient-deficient conditions and exhibits distinct enzyme interactions, such as being a poor substrate for specific acyltransferases [2]. These functional dichotomies make isomer-specific selection non-negotiable for accurate metabolic tracing, enzyme kinetics, and disease modeling.

5Z,8Z,11Z-Eicosatrienoyl-CoA: Quantified Differentiation Evidence for Procurement


Differential Substrate Recognition by Acyl-CoA-Dependent Desaturases

5Z,8Z,11Z-eicosatrienoyl-CoA is not a substrate for the Δ5-desaturase (acyl-CoA (8-3)-desaturase) that is responsible for the final step in arachidonic acid biosynthesis. In contrast, its positional isomer, 8Z,11Z,14Z-eicosatrienoyl-CoA, is efficiently converted to arachidonoyl-CoA by this enzyme [1]. This indicates a distinct metabolic fate; the 5Z,8Z,11Z isomer is not part of the pro-inflammatory eicosanoid precursor pool.

Lipidomics Enzymology Fatty Acid Metabolism

Differential Incorporation into Phospholipids by Cardiac Acyltransferases

A unique cytosolic acyltransferase from rabbit heart exhibits pronounced substrate selectivity, actively incorporating arachidonic and dihomo-γ-linolenic acids into phosphatidylcholine. In direct contrast, the enzyme failed to incorporate 5,8,11-eicosatrienoic acid (Mead acid), the precursor to 5Z,8Z,11Z-eicosatrienoyl-CoA, into phospholipids [1]. This demonstrates a clear functional exclusion from a key lipid remodeling pathway.

Cardiovascular Research Lipid Biochemistry Acyltransferase Assays

Association with Essential Fatty Acid Deficiency (EFAD) and Alzheimer's Disease Pathology

Levels of free Mead acid, the direct metabolic precursor of 5Z,8Z,11Z-eicosatrienoyl-CoA, are statistically significantly elevated in specific brain regions of patients with Alzheimer's Disease (AD). A lipidomic analysis comparing 37 AD patients to 17 age-matched controls detected these elevations in the mid-frontal cortex, temporal cortex, and hippocampus [1]. This in vivo association highlights a pathophysiological context for this compound that is not shared by other eicosatrienoyl-CoA isomers.

Neuroscience Disease Biomarkers Lipidomics

Unique Synthesis Pathway via FADS1/2 and ELOVL5 in EFAD

The synthesis of Mead acid, and by extension its CoA derivative, is uniquely dependent on the enzymes FADS1, FADS2, and ELOVL5 during essential fatty acid deficiency (EFAD). siRNA-mediated knockdown of any of these genes in cultured cells results in a measurable decrease in Mead acid levels [1]. This contrasts with the synthesis of arachidonic acid, which utilizes the same enzyme set but is the dominant pathway under normal physiological conditions. The switch to Mead acid production is a hallmark of EFAD.

Molecular Biology Gene Silencing Metabolic Engineering

Optimal Research Applications for 5Z,8Z,11Z-Eicosatrienoyl-CoA


In Vitro Enzyme Specificity and Kinetic Studies

Use 5Z,8Z,11Z-eicosatrienoyl-CoA as a negative control substrate when profiling the activity of Δ5-desaturase (acyl-CoA (8-3)-desaturase) or cardiac cytosolic acyltransferases. As demonstrated, it is either not a substrate or a very poor one for these enzymes [REFS-1, REFS-2], making it ideal for establishing baseline activity and confirming the positional specificity of your assay system. Its use ensures that observed activity with 8Z,11Z,14Z-eicosatrienoyl-CoA is isomer-specific.

Metabolic Tracing and Flux Analysis in EFAD Models

Employ 5Z,8Z,11Z-eicosatrienoyl-CoA (or isotopically labeled variants) as a tracer in cell culture or animal models of essential fatty acid deficiency. Its synthesis is a direct and specific metabolic readout of EFAD status, regulated by FADS1, FADS2, and ELOVL5 [3]. Quantifying its production allows for precise measurement of metabolic flux through the n-9 pathway, which is a more specific indicator of EFAD than simply measuring free fatty acid levels.

Investigating Disease-Specific Lipid Dysregulation

Utilize this compound as an analytical standard or metabolic probe in lipidomic studies of neurodegenerative diseases like Alzheimer's Disease. The established elevation of its precursor, Mead acid, in AD brain tissue [4] provides a strong rationale for investigating the role of its CoA derivative in neuronal lipid metabolism, membrane homeostasis, and the pathology of cognitive decline.

Cholesterol Esterification and Lipid Droplet Formation Assays

5Z,8Z,11Z-eicosatrienoyl-CoA is a documented substrate for cholesterol acyltransferase, reacting with cholesterol to form a specific cholesterol ester [5]. This reaction can be exploited in cell-free or cell-based assays to study the specificity of acyl-CoA:cholesterol acyltransferase (ACAT) enzymes and their role in lipid droplet biogenesis, particularly under conditions where n-9 fatty acyl-CoAs are more prevalent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5Z,8Z,11Z-eicosatrienoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.